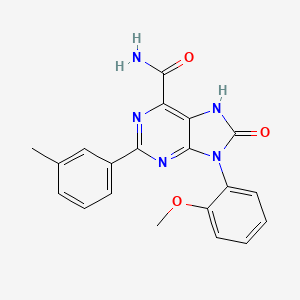

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Description

Its structure features a purine core with a 2-methoxyphenyl group at position 9 and a 3-methylphenyl substituent at position 2, along with a carboxamide moiety at position 6 (Scheme 3, ). The synthesis involves a condensation reaction between 2-methoxyphenyl isocyanate and diaminomaleonitrile (DAMN), followed by cyclization with a benzaldehyde derivative to form the purine scaffold . This compound is hypothesized to exhibit enhanced solubility and target affinity due to the electron-donating methoxy and methyl groups, which may improve interactions with biological targets such as kinases or DNA repair enzymes.

Properties

IUPAC Name |

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-11-6-5-7-12(10-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-8-3-4-9-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDSXWZLUXUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for more complex molecules, it can be used in the synthesis of novel compounds with potential pharmaceutical applications.

Biology: Its structural similarity to nucleotides makes it a candidate for studies on DNA and RNA interactions.

Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs have shown efficacy.

Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors that recognize purine structures, potentially inhibiting or activating specific pathways. Molecular targets could include kinases, polymerases, or other proteins involved in nucleotide metabolism.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Withdrawing Groups: The target compound’s 2-methoxyphenyl group (electron-donating) may improve solubility and hydrogen bonding compared to the 3-cyanophenyl analog (electron-withdrawing) . Fluorine in the 4-fluorophenyl derivative () enhances metabolic stability and bioavailability by reducing oxidative metabolism .

Substituent Position :

- 3-Methylphenyl at position 2 (target compound) vs. 4-methylphenyl (): The meta-methyl group may provide better steric complementarity to hydrophobic pockets in target proteins compared to para-substituted analogs .

Biological Activity

9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a synthetic compound belonging to the purine family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound features a purine core with specific substituents that enhance its biological properties. The synthesis involves multi-step organic reactions, starting from the preparation of the purine core, followed by the introduction of methoxyphenyl and methylphenyl groups using various reagents and catalysts. This specific substitution pattern may contribute to its unique biological activities compared to other purine derivatives.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cellular processes.

- Receptor Modulation : It might interact with receptors that recognize purine structures, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Antimicrobial Activity

Recent investigations into related purine derivatives have demonstrated significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of Klebsiella pneumoniae and Escherichia coli. These studies highlight the potential of this compound as a candidate for further development in antimicrobial therapies .

Case Studies

- In Vitro Studies : In vitro assays have revealed that compounds similar to this compound exhibit varying degrees of antibacterial activity. For example, studies reported minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against different bacterial strains, indicating promising efficacy .

- In Vivo Models : Animal models have been employed to assess the efficacy of related compounds in reducing bacterial load and inflammation in infections caused by resistant strains. Significant reductions in pathogen shedding and inflammatory markers were observed, underscoring the therapeutic potential of these compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| 9-(2-methoxyphenyl)-2-(3-methylphenyl)-8-oxo... | Antibacterial | TBD | Potential against MDR strains |

| Adenine | Nucleotide base | N/A | Naturally occurring; essential for DNA/RNA |

| Caffeine | Stimulant | N/A | Contains purine core; CNS effects |

| Allopurinol | Antigout | N/A | Purine analog; inhibits xanthine oxidase |

Q & A

Q. What are the ethical and reporting standards for publishing research on this compound?

- Methodological Answer : Follow ICH M7 guidelines for mutagenicity assessment (Ames test). Disclose synthetic yields, purity data, and spectral characterization in supplementary materials. Cite CAS registry numbers (e.g., cross-reference with PubChem entries) and avoid unverified commercial sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.